ALDH3A1 Inhibitory Potency: 2-(2-Hydroxyethoxy)benzaldehyde vs. Unsubstituted Benzaldehyde Core
In a spectrophotometric assay measuring inhibition of human ALDH3A1‑mediated oxidation of benzaldehyde (50–800 µM substrate, 10 nM enzyme, pH 7.5, 1 min pre‑incubation), 2‑(2‑hydroxyethoxy)benzaldehyde yielded an IC₅₀ of 2.10 × 10³ nM (2.1 µM) . Under identical assay conditions, the core benzaldehyde scaffold (compound A16 in patent US9328112, corresponding to an unsubstituted or minimally substituted benzaldehyde) exhibited an IC₅₀ > 1.0 × 10⁵ nM (> 100 µM), placing it above the highest inhibitor concentration tested . The > 47‑fold difference in potency demonstrates that the ortho‑hydroxyethoxy substitution is a critical determinant of ALDH3A1 recognition.
| Evidence Dimension | Inhibition of human ALDH3A1 (IC₅₀) |
|---|---|
| Target Compound Data | 2.10 × 10³ nM (2.1 µM) |
| Comparator Or Baseline | Unsubstituted benzaldehyde analog (Compound A16): IC₅₀ > 1.0 × 10⁵ nM (> 100 µM) |
| Quantified Difference | > 47‑fold (target IC₅₀ / comparator IC₅₀ lower bound) |
| Conditions | Human ALDH3A1, benzaldehyde substrate (50–800 µM), 100 mM Na₂HPO₄ pH 7.5, 1 min pre‑incubation, 2 % DMSO, spectrophotometric detection. |
Why This Matters
For procurement in ALDH3A1‑targeted drug discovery or chemical biology, the > 47‑fold potency gain over the unsubstituted core validates the higher cost and synthetic complexity of the 2‑(2‑hydroxyethoxy) derivative.
- [1] BindingDB. (2014). BDBM50447072 (CHEMBL1890994) — US9328112, A24: ALDH3A1 Inhibition IC₅₀. Retrieved April 27, 2026. View Source
- [2] BindingDB. (2017). BDBM50447059 (CHEMBL3112689) — US9328112, A64: ALDH3A1 Inhibition IC₅₀ > 100 µM for comparator A16. Retrieved April 27, 2026. View Source
